3-Propyl-2,3-dihydro-1H-indol-7-amine
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Overview
Description
3-Propyl-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Propyl-2,3-dihydro-1H-indol-7-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole core . The reaction conditions are usually refluxed to achieve good yields.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo-indoles, and dihydro-indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Propyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Propyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
3-Propyl-2,3-dihydro-1H-indol-7-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-propyl-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C11H16N2/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7,12H2,1H3 |
InChI Key |
RGYVUUIGGQELQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=CC=C2N |
Origin of Product |
United States |
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